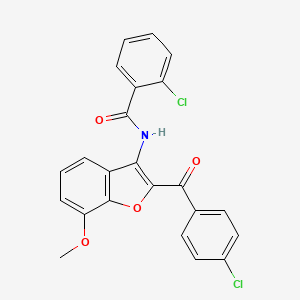

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2NO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBHBBQKFVFIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the benzofuran ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional group similarities with several pesticidal benzamide derivatives documented in the Pesticide Chemicals Glossary (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Halogenation Patterns :

- The target compound and triflumuron both feature chlorine substituents, enhancing lipophilicity and resistance to metabolic degradation. However, triflumuron includes a trifluoromethoxy group , which may improve binding to insect chitin synthase .

- Propachlor lacks aromatic halogens but retains a chloroacetamide backbone, common in herbicides targeting plant acetolactate synthase (ALS) .

Heterocyclic vs. Linear Backbones: The target’s benzofuran core distinguishes it from triflumuron (benzamide) and chlorsulfuron (triazine-sulfonamide).

Functional Group Diversity :

- Chlorsulfuron’s sulfonamide-triazine structure enables ALS inhibition in plants, a mechanism absent in the target compound. The target’s methoxy group may modulate solubility or hydrogen-bonding interactions compared to the methyl groups in chlorsulfuron .

Biological Targets: Triflumuron and chlorsulfuron have well-defined mechanisms (chitin synthesis inhibition and ALS inhibition, respectively).

Research Findings and Hypotheses

- Structural Predictions : The benzofuran moiety in the target compound may confer improved photostability compared to propachlor’s linear acetamide structure, which is prone to hydrolysis .

- Activity Gaps : Unlike chlorsulfuron, the absence of a sulfonamide or triazine group in the target compound likely precludes ALS inhibition. Instead, its 4-chlorobenzoyl group could mimic acylated substrates in insect or fungal enzymes.

- Synthetic Challenges : The target’s complex substitution pattern (e.g., 7-methoxy on benzofuran) may pose synthesis hurdles compared to simpler analogs like triflumuron, which lacks fused ring systems.

Biological Activity

2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including a benzofuran moiety and halogen substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.82 g/mol. The structure consists of a benzamide core with a chlorobenzoyl group and a methoxy-substituted benzofuran ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.82 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that mediate cellular signaling pathways, potentially affecting processes such as apoptosis and inflammation.

- Antioxidant Activity : The presence of methoxy groups may contribute to free radical scavenging properties, providing cytoprotection against oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related benzamide derivative was shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

Research on chlorinated benzamide derivatives suggests that they possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxicity against tested cancer cells .

- Antimicrobial Activity : A series of chlorobenzamide derivatives were synthesized and tested for their antimicrobial efficacy. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Gram-positive bacteria, suggesting promising antimicrobial potential .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by sequential coupling reactions. Key steps include:

- Benzofuran Core Construction : Cyclization of substituted phenols under acidic or basic conditions to form the benzofuran backbone .

- Chlorobenzoyl Introduction : Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to ensure proper acylation .

- Final Benzamide Coupling : Use of a coupling agent like EDC/HOBt to attach the 2-chlorobenzamide group . Critical conditions include inert atmosphere (N₂/Ar), controlled temperatures (0–60°C), and purification via column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (HRMS) : For precise molecular weight validation .

- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups .

- X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Q. What preliminary biological assays are recommended to screen for activity?

- Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s benzamide moiety .

- Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. THF), stoichiometry, and catalysts to identify optimal conditions .

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

- Purification Strategies : Gradient elution in column chromatography or recrystallization in ethanol/water mixtures .

Q. How should conflicting biological activity data be analyzed (e.g., high potency in one assay but low in another)?

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .

- Solubility/Permeability Testing : Assess logP and membrane permeability (e.g., Caco-2 assays) to rule out pharmacokinetic limitations .

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to purported targets .

Q. What computational methods are suitable for elucidating the mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., topoisomerase II) .

- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100+ ns trajectories .

- QSAR Modeling : Develop predictive models using descriptors like Hammett constants or polar surface area .

Q. How do in vitro and in vivo study designs differ for this compound?

- In Vitro : Use physiologically relevant buffers (PBS, pH 7.4) and cell lines with appropriate metabolic activity (e.g., liver microsomes for CYP450 interactions) .

- In Vivo : Prioritize pharmacokinetic profiling (oral bioavailability, half-life) in rodent models. Dose escalation studies to determine MTD (Maximum Tolerated Dose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.